molecular formula C20H23Cl2N3S B4853922 4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide

4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B4853922
M. Wt: 408.4 g/mol
InChI Key: PLPZJDHCFNECTD-UHFFFAOYSA-N
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Description

4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methyl]-N-(1-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3S/c1-15(16-6-3-2-4-7-16)23-20(26)25-12-10-24(11-13-25)14-17-18(21)8-5-9-19(17)22/h2-9,15H,10-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPZJDHCFNECTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide typically involves the reaction of 2,6-dichlorobenzyl chloride with N-(1-phenylethyl)piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with carbon disulfide to form the carbothioamide derivative. The reaction conditions may include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide may have applications in various fields of scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of piperazine derivatives on biological systems.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:

    Receptors: Binding to neurotransmitter receptors or other cell surface receptors.

    Enzymes: Inhibition or activation of specific enzymes.

    Ion Channels: Modulation of ion channel activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-dichlorobenzyl)piperazine-1-carbothioamide
  • N-(1-phenylethyl)piperazine-1-carbothioamide
  • 4-(2,6-dichlorobenzyl)-N-methylpiperazine-1-carbothioamide

Uniqueness

4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide is unique due to the presence of both the 2,6-dichlorobenzyl and 1-phenylethyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. These structural features can influence the compound’s binding affinity, selectivity, and overall biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide
Reactant of Route 2
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4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide

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